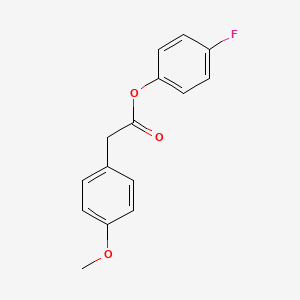

4-fluorophenyl (4-methoxyphenyl)acetate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-13-6-2-11(3-7-13)10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOYDYVCMWWDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-fluorophenylacetic acid with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Another method involves the use of Suzuki–Miyaura coupling, where 4-fluorophenylboronic acid is coupled with 4-methoxyphenyl acetate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of 4-fluorophenyl (4-methoxyphenyl)acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher efficiency and yield. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: 4-Fluorophenyl (4-methoxyphenyl)acetic acid or 4-fluorophenyl (4-methoxyphenyl)ketone.

Reduction: 4-Fluorophenyl (4-methoxyphenyl)methanol.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl (4-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorophenyl (4-methoxyphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to a reduction in disease symptoms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Fluorine and chlorine (electron-withdrawing) enhance stability but reduce solubility compared to methoxy or hydroxyl groups (electron-donating) .

- The 4-methoxyphenyl group is recurrent in bioactive compounds, suggesting its role in enhancing membrane permeability or target binding .

Biological Activity: Chalcone derivatives (e.g., 4-Methoxy-4′-fluorochalcone) demonstrate antiproliferative activity, likely due to conjugated enone systems . Propionic acid derivatives (e.g., 3-(4-methoxyphenyl)propionic acid) from natural sources show anticancer efficacy, though mechanisms remain understudied .

Synthetic Utility: Esters like methyl 4-chlorophenylacetate are prioritized in industrial applications due to simpler synthesis and lower molecular weight .

Structural and Functional Analysis

- Reactivity : The ester group is susceptible to hydrolysis, while the methoxy group can undergo demethylation under acidic conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluorophenyl (4-methoxyphenyl)acetate in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated aromatic aldehydes and methoxy-substituted acetic acid derivatives. For example, a base-catalyzed condensation of 4-fluorobenzaldehyde with a methyl ester of 4-methoxyphenylacetic acid under reflux conditions (e.g., using sodium hydroxide in ethanol) is a common approach. Subsequent purification via recrystallization or column chromatography ensures high purity . Key Data :

- Typical solvents: Ethanol, THF, or DMF.

- Reaction temperature: 60–80°C.

- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of aldehyde to ester) to minimize side products .

Q. Which analytical techniques are critical for characterizing 4-fluorophenyl (4-methoxyphenyl)acetate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]: ~290 g/mol) and fragmentation patterns .

- HPLC-PDA : Ensures purity (>98%) by detecting trace impurities under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers assess the hydrolytic stability of 4-fluorophenyl (4-methoxyphenyl)acetate under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC at timed intervals. For example:

- Hydrolysis rate : Quantify ester cleavage using pseudo-first-order kinetics.

- Stabilizers : Include antioxidants (e.g., BHT) in storage solutions to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4-fluorophenyl (4-methoxyphenyl)acetate?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature, solvent polarity, catalyst loading (e.g., p-toluenesulfonic acid).

- Response surface modeling : Identify optimal conditions (e.g., 70°C in THF with 5 mol% catalyst achieves >85% yield) .

- Scale-up challenges : Use continuous flow reactors to enhance mixing and heat transfer for gram-scale synthesis .

Q. What strategies resolve contradictions in biological activity data for fluorophenyl derivatives like 4-fluorophenyl (4-methoxyphenyl)acetate?

- Methodological Answer :

- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., MTT) to rule out false positives .

- Metabolite profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., 4-fluorophenol) that may interfere with activity .

- Batch consistency : Validate compound purity and storage conditions (e.g., desiccated at -20°C) to minimize variability .

Q. How does the electronic effect of the 4-methoxy group influence the reactivity of 4-fluorophenyl (4-methoxyphenyl)acetate in nucleophilic substitutions?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density. The methoxy group donates electrons via resonance, activating the phenyl ring for electrophilic attacks .

- Experimental validation : Compare reaction rates with non-methoxy analogs (e.g., 4-fluorophenylacetate) in SN2 reactions with amines .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of 4-fluorophenyl (4-methoxyphenyl)acetate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.